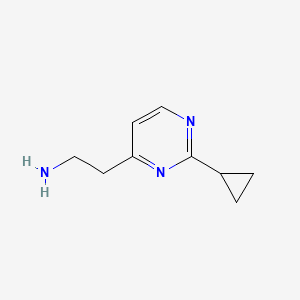

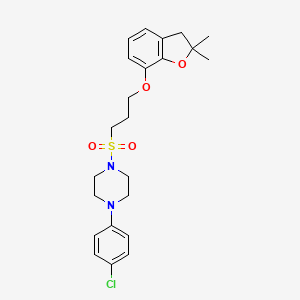

![molecular formula C16H14FN3 B2817698 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline CAS No. 866157-51-9](/img/structure/B2817698.png)

4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . A solution of NaOH was added dropwise to a mixture of 4-(1H-imidazol-1-yl)benzaldehyde, corresponding substituted acetophenone, and methanol over a period of 30–40 min with continuous stirring at ambient temperature till completion of the reaction .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The trifluoromethyl group, with strong electron withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling blue shift in the photoluminescent emission .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Antitumor Agents and Antimicrobial Activity : Synthesis of compounds like 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a key intermediate for antitumor agent nilotinib, demonstrates the pharmaceutical relevance of these chemicals. Such compounds have shown promising results in in vitro antimicrobial activity, suggesting their potential in drug development (Yang Shijing, 2013).

Antibacterial and Anti-inflammatory Properties : Derivatives of fluorinated heterocyclic compounds, including those related to the compound of interest, have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. These studies indicate their potential for therapeutic use, showcasing the importance of fluorinated anilines in medicinal chemistry (N. Binoy et al., 2021).

Material Science Applications

Organic Light Emitting Diodes (OLEDs) and Fluorescent Materials : Research into tetrasubstituted imidazole-based fluorophores for use in OLEDs and as fluorescent sensors for metal ions highlights another application area. These materials exhibit strong fluorescence and high thermal stability, making them suitable for electronic and sensing applications (Dengxu Wang et al., 2010).

Corrosion Inhibition : Imidazole-based compounds have been investigated as inhibitors of copper corrosion in acidic media. Their effectiveness in protecting metal surfaces through the formation of stable complexes on the metal surface underscores their utility in industrial applications, particularly in corrosion protection (S. Costa et al., 2022).

Mécanisme D'action

The mechanism of action of imidazole derivatives is diverse due to its broad range of chemical and biological properties . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-N-[(4-imidazol-1-ylphenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3/c17-14-3-5-15(6-4-14)19-11-13-1-7-16(8-2-13)20-10-9-18-12-20/h1-10,12,19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXGNKHCUZDMCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC=C(C=C2)F)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2817616.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2817617.png)

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2817629.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2817632.png)

![3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2817637.png)